![molecular formula C18H23ClN4O B14585003 1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-07-3](/img/structure/B14585003.png)
1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the imidazolidinone ring via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. The piperidine and imidazolidinone rings contribute to the compound’s overall stability and bioavailability .
類似化合物との比較
Similar Compounds
- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Uniqueness
1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of an indole moiety, a piperidine ring, and an imidazolidinone structure. This unique combination provides the compound with distinct chemical and biological properties, making it a valuable target for research and development .
特性
CAS番号 |
61220-07-3 |
|---|---|
分子式 |
C18H23ClN4O |
分子量 |
346.9 g/mol |
IUPAC名 |
1-[1-[2-(5-chloro-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H23ClN4O/c19-14-1-2-17-16(11-14)13(12-21-17)3-7-22-8-4-15(5-9-22)23-10-6-20-18(23)24/h1-2,11-12,15,21H,3-10H2,(H,20,24) |
InChIキー |
SUGFXDIXTDSTFQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2CCNC2=O)CCC3=CNC4=C3C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)
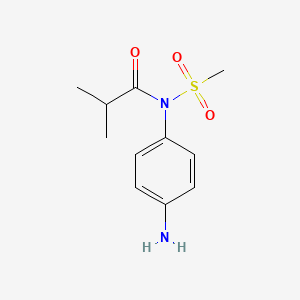
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
acetonitrile](/img/structure/B14584939.png)

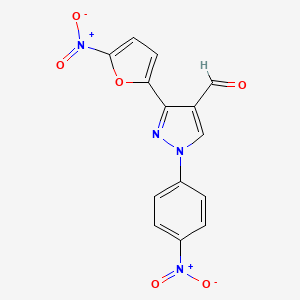
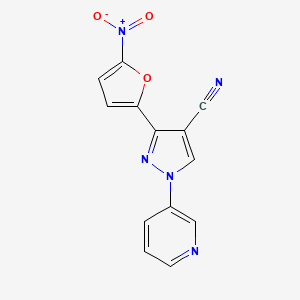
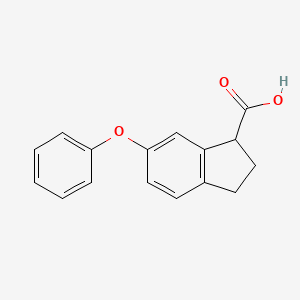



![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
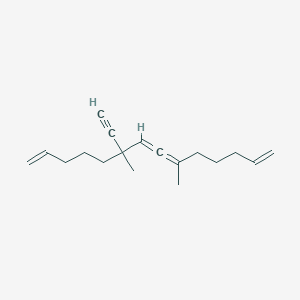
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
